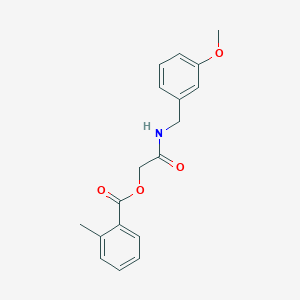
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research into the structural aspects and properties of similar compounds has provided insights into their potential applications. For example, studies on amide-containing isoquinoline derivatives have highlighted their ability to form gels and crystalline solids upon treatment with mineral acids, demonstrating their structural versatility and potential use in materials science. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in fluorescence microscopy and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Anticancer Applications
Novel anticancer agents with potent topoisomerase I-targeting activity have been developed from isoquinoline derivatives. These compounds have shown potent cytotoxic activity, suggesting their potential in developing new cancer therapies. The effect of varied substituents on their activity emphasizes the importance of structural modifications in enhancing therapeutic efficacy (Ruchelman et al., 2004).
Neurodegenerative Disease Treatment
Some 2-substituted 8-hydroxyquinolines have been proposed for treating Alzheimer's disease due to their ability to complex with metal ions, disaggregate amyloid plaques, and inhibit Cu/Aβ redox chemistry. This suggests their potential as metal chaperones in treating neurodegenerative diseases by modulating metal-protein interactions (Kenche et al., 2013).
Herbicide Metabolism and Toxicology
Understanding the metabolism of chloroacetamide herbicides has implications for assessing their environmental impact and potential human health risks. Studies comparing the metabolism of these herbicides in human and rat liver microsomes can provide insights into their biotransformation and the potential formation of carcinogenic metabolites, informing safety evaluations and regulatory decisions (Coleman et al., 2000).
Fluorescence and Biomedical Applications
Investigations into the spectral properties of isoquinoline derivatives have identified their potential as light shifters and fluorescent markers for biomedical applications. Their bright fluorescence in various mediums and high quantum yields make them suitable for use in developing diagnostic tools and sensors (Galunov et al., 2003).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17-8-5-6-10-22(17)28-16-23(27)24-15-21(25(2)3)19-11-12-20-18(14-19)9-7-13-26(20)4/h5-6,8,10-12,14,21H,7,9,13,15-16H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLFDMYDHILIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

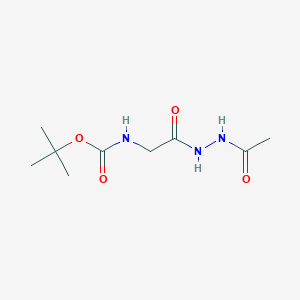
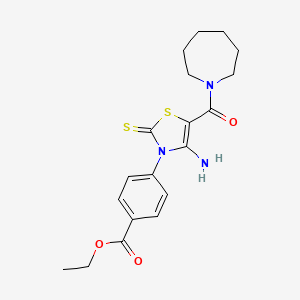

![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)

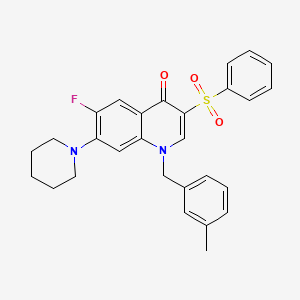
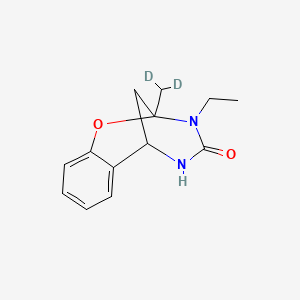
![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)
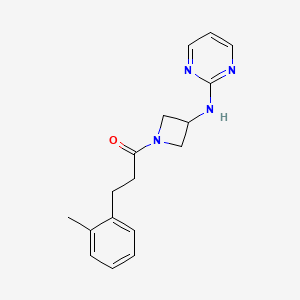
![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid](/img/structure/B2914925.png)
![7-(4-methylcyclohexyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2914927.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2914928.png)
